molecular formula C6H10N2O2 B8448579 1-Methacryloyl-3-methylurea

1-Methacryloyl-3-methylurea

Cat. No.: B8448579
M. Wt: 142.16 g/mol
InChI Key: FZRUZDCIVDEDJP-UHFFFAOYSA-N
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Description

1-Methacryloyl-3-methylurea is a urea derivative characterized by a methacryloyl group (CH₂=C(CH₃)CO-) attached to the nitrogen atom of a methylurea backbone. This structure confers unique reactivity, particularly in polymerization processes, due to the presence of the methacryloyl moiety’s vinyl group. The compound’s applications likely align with other methacrylate-containing polymers, such as controlled drug delivery systems or coatings, where cross-linking via the methacryloyl group is critical .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-methyl-N-(methylcarbamoyl)prop-2-enamide

InChI

InChI=1S/C6H10N2O2/c1-4(2)5(9)8-6(10)7-3/h1H2,2-3H3,(H2,7,8,9,10)

InChI Key

FZRUZDCIVDEDJP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Urea Derivatives

Compound Name Substituents (R₁, R₂) Functional Groups Present Key Applications/Properties
This compound R₁ = Methacryloyl, R₂ = Methyl Vinyl (polymerizable), urea Polymer matrices, drug delivery
1-Methoxy-1-methyl-3-phenylurea R₁ = Methoxy, R₂ = Phenyl Ether, urea Stabilizers, intermediates
1-(4-Methoxyphenyl)-3-methylurea R₁ = 4-Methoxyphenyl, R₂ = Methyl Methoxy, urea Potential agrochemicals
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) R₁ = Ethyl, R₂ = Pyrazole-methyl Heterocyclic, urea Pharmacological activity studies

Key Observations :

  • The methacryloyl group in this compound distinguishes it from analogs with methoxy or phenyl substituents. This group enables participation in radical polymerization, a property absent in compounds like 1-Methoxy-1-methyl-3-phenylurea .
  • Electron-withdrawing vs. electron-donating substituents : Methoxy groups (e.g., in 1-(4-Methoxyphenyl)-3-methylurea) enhance solubility in polar solvents but reduce reactivity in polymerization compared to the electron-deficient vinyl group in the target compound .
  • Heterocyclic integration : Pyrazole-containing ureas (e.g., compound 9a) exhibit distinct biological activities, whereas this compound’s applications are more material-science-oriented .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
This compound ~170.2 (estimated) Not reported C=O stretch (~1700 cm⁻¹), vinyl protons (δ 5.5–6.1 ppm)
1-Methoxy-1-methyl-3-phenylurea 194.2 160–162 Methoxy C-O (~1250 cm⁻¹), aromatic C-H (δ 7.2–7.5 ppm)
Compound 9a [] 298.4 148–150 Pyrazole C=N (~1600 cm⁻¹), ethyl CH₃ (δ 1.2 ppm)

Analysis :

  • Spectral Signatures : The methacryloyl group’s vinyl protons (δ 5.5–6.1 ppm) and carbonyl stretch (~1700 cm⁻¹) are critical for tracking polymerization progress, unlike the stable methoxy or pyrazole signals in other derivatives .

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